(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole
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Overview
Description
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and an imidazole ring, both of which are crucial for its biological activity. The presence of the difluoro-phenyl group enhances its chemical stability and biological efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Difluoro-phenyl Group: This step often involves the use of difluorobenzene derivatives in a substitution reaction.
Formation of the Imidazole Ring: This is usually accomplished through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro-phenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2,4-Difluoro-phenyl)-piperazine
- (S)-2-(2,4-Difluoro-phenyl)-propionic acid
Uniqueness
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole is unique due to its specific combination of a pyrrolidine ring, an imidazole ring, and a difluoro-phenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H13F2N3 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C13H13F2N3/c14-8-3-4-9(10(15)6-8)12-7-17-13(18-12)11-2-1-5-16-11/h3-4,6-7,11,16H,1-2,5H2,(H,17,18) |
InChI Key |
IXIRVGUMMIBMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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